Aclatonium napadisilate
Overview
Description
Aclatonium napadisilate is a synthetic cholinergic compound known for its effects on gastrointestinal motility and pancreatic function.
Mechanism of Action
Target of Action
Aclatonium Napadisilate primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various neurological functions .
Mode of Action
This compound works by interacting with these specific receptors in the nervous system to modulate neural activity . It acts as a cholinergic agonist , meaning it binds to these receptors and activates them . This activation leads to the inhibition of excessive neural firing, which is often the root cause of various neurological disorders .
Biochemical Pathways
The activation of mAChRs by this compound influences both endocrine and exocrine pancreatic secretion . It stimulates the release of amylase, an enzyme involved in carbohydrate digestion . The drug’s action on B cells (insulin-producing cells) is more potent than on the exocrine pancreas .
Pharmacokinetics
The method of administration and the severity of the neurological disorder being treated can influence the onset time of this compound .
Result of Action
The activation of mAChRs by this compound results in significant physiological changes. It stimulates both endocrine and exocrine pancreatic secretion, with a more potent effect on B cells than on the exocrine pancreas . This leads to increased insulin release and amylase release, impacting carbohydrate metabolism .
Action Environment
The environment in which this compound operates is primarily the human body, specifically the nervous system and the pancreas .
Biochemical Analysis
Biochemical Properties
Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, this compound has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, this compound stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, this compound helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that this compound continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . This compound is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of this compound is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aclatonium napadisilate is synthesized through a series of chemical reactions involving the formation of a mixed acid anhydride. This method avoids the use of volatile and highly corrosive reagents, making it a safer and more efficient process. Water is often used as a solvent for the preparation of intermediates, reducing the need for organic solvents .
Industrial Production Methods
The industrial production of this compound involves a one-pot synthesis approach, which simplifies the process and enhances yield. This method is advantageous as it minimizes the use of hazardous chemicals and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
Aclatonium napadisilate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Aclatonium napadisilate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying cholinergic mechanisms.
Biology: Investigated for its effects on gastrointestinal motility and pancreatic function.
Medicine: Used in the treatment of gastrointestinal motility disorders and studied for its potential in treating other conditions such as overactive bladder
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Carbamylcholine: A cholinergic agonist with similar effects on pancreatic function.
Acetylcholine: A naturally occurring neurotransmitter with cholinergic activity.
Uniqueness
Aclatonium napadisilate is unique in its ability to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors. Its action on B cells is more potent than on the exocrine pancreas, making it a valuable compound for studying insulin release mechanisms .
Properties
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELVYVGHOJPCEV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048665 | |
Record name | Aclatonium napadisilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55077-30-0 | |
Record name | Aclatonium napadisilate [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclatonium napadisilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACLATONIUM NAPADISILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aclatonium Napadisilate?
A1: this compound functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]
Q2: Does this compound directly affect calcium signaling in cells?
A3: Yes, research indicates that this compound influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []
Q3: Are there any analytical methods available to quantify this compound?
A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying this compound in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []
Q4: What is the impact of this compound on postoperative ileus?
A7: Research exploring the use of this compound in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that this compound may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []
Q5: What are the potential applications of enteric sound recording in studying this compound?
A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like this compound on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []
Q6: How does the mechanism of action of this compound compare to that of Prostaglandin F2 alpha on intestinal motility?
A9: While both this compound and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] this compound, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with this compound showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.